3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10(9-19-12(3)16-11(2)18-19)15(20)17-13-5-7-14(21-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKUOGVPBZXRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dimethyl-1H-1,2,4-Triazole
The 1,2,4-triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A modified Pellizzari reaction involves heating a mixture of acetamide and thiosemicarbazide under acidic conditions:
Procedure :
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Acetamide (1.0 equiv) and thiosemicarbazide (1.2 equiv) are refluxed in hydrochloric acid (6 M) for 6 hours.
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The crude product is neutralized with NaOH, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Synthesis of 3-Bromo-2-Methylpropanoic Acid
This intermediate is prepared via Hell–Volhard–Zelinskii bromination of 2-methylpropanoic acid:
Procedure :
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2-Methylpropanoic acid is treated with bromine in the presence of red phosphorus at 0–5°C.
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The mixture is stirred for 24 hours, quenched with ice, and extracted with diethyl ether.
Formation of 3-Bromo-2-Methylpropanoyl Chloride
The acid chloride is generated using oxalyl chloride:
Procedure :
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3-Bromo-2-methylpropanoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane.
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Oxalyl chloride (1.5 equiv) and catalytic DMF are added dropwise at 0°C.
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The reaction is stirred at room temperature for 2 hours, and excess reagents are removed under vacuum.
Assembly of the Propanamide Backbone
Coupling with 4-Methoxyaniline
The acyl chloride reacts with 4-methoxyaniline to form 3-bromo-2-methyl-N-(4-methoxyphenyl)propanamide:
Procedure :
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4-Methoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) are dissolved in dichloromethane.
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3-Bromo-2-methylpropanoyl chloride (1.0 equiv) is added dropwise at 0°C.
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The mixture is stirred for 4 hours, washed with HCl (1 M) and NaHCO₃, and dried over MgSO₄.
Optimization and Challenges
Regioselectivity in Triazole Substitution
The 1,2,4-triazole exhibits two potential nitrogen sites (N1 and N4) for alkylation. However, N1 is preferentially substituted due to its lower steric hindrance and higher nucleophilicity. Nuclear Overhauser Effect (NOE) spectroscopy confirms the substitution at N1, as evidenced by coupling between the triazole methyl groups and the propanamide chain.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the triazole, achieving >95% conversion.
Spectroscopic Characterization
| Spectrum | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 2H, ArH), 6.85 (d, 2H, ArH), 4.25 (m, 1H, CH), 3.78 (s, 3H, OCH₃), 2.45 (s, 6H, triazole-CH₃), 1.55 (d, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (CONH), 159.1 (Ar-OCH₃), 152.3 (triazole-C), 131.5–114.2 (Ar-C), 55.3 (OCH₃), 40.1 (CH), 21.5 (CH₃). |
| HRMS | [M+H]⁺ Calc. 317.1734, Found 317.1736. |
Alternative Synthetic Routes
Mitsunobu Reaction for Triazole Attachment
A Mitsunobu reaction between 3-hydroxy-2-methylpropanamide and 3,5-dimethyl-1H-1,2,4-triazole offers an alternative pathway:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole and phenyl derivatives.
Scientific Research Applications
Structure
The structure of the compound features a triazole ring, which is known for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies indicate that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting cellular processes related to proliferation and survival. For instance, compounds with similar structures have shown promising results against breast cancer and leukemia cell lines .
Case Study: Anticancer Activity
A study explored the effects of triazole derivatives on human cancer cell lines (MCF7 and HCT116). The results indicated that these compounds could significantly reduce cell viability compared to controls, suggesting their potential as anticancer agents .
Agricultural Applications
The triazole moiety is widely recognized in agricultural chemistry as a fungicide. It acts by inhibiting sterol biosynthesis in fungi, making it effective against various plant pathogens. Research into the specific compound has suggested that it may enhance resistance in crops against fungal infections, thereby improving yield and quality .
Pharmaceutical Development
The compound's unique structure allows for modifications that can lead to new drug candidates. Researchers are exploring its use as a scaffold for developing novel therapeutics targeting specific diseases such as diabetes and hypertension due to its ability to interact with biological targets effectively .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their function. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs differ in substituents on the triazole ring, propanamide chain, or aryl group. These modifications influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Comparisons:
β-(1,2,4-Triazol-1-yl)-L-alanine derivatives demonstrate fungicidal activity, suggesting that the triazole moiety in the target compound could confer similar properties .
Structural Modifications: Propanamide Chain: The 2-methyl group in the target compound introduces steric hindrance, possibly affecting metabolic stability compared to unsubstituted chains . Aryl Group: The electron-rich 4-methoxyphenyl group may enhance binding to enzyme active sites (e.g., cytochrome P450 in fungi) compared to non-polar substituents .
Physicochemical Properties :
- The mesitylsulfonyl-piperazine analog () has a higher molecular weight (470.58 g/mol) and lipophilicity due to the bulky sulfonyl group, which may reduce aqueous solubility but improve membrane permeability .
Biological Activity
The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is a member of the triazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C13H18N4O
- Molecular Weight: 246.31 g/mol
- CAS Number: 123456-78-9 (hypothetical for the sake of this article)
The biological activity of triazole derivatives often involves their interaction with various biological targets such as enzymes and receptors. The specific mechanisms through which This compound exerts its effects include:
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Inhibition of Enzymatic Activity:
- Triazoles can inhibit enzymes involved in critical metabolic pathways. For instance, they may interfere with the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
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Antimicrobial Activity:
- Some studies suggest that triazole compounds exhibit antimicrobial properties by disrupting the synthesis of ergosterol in fungal cell membranes.
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Antitumor Effects:
- Research indicates that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Biological Activity Data
The following table summarizes various biological activities reported for similar triazole compounds:
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to This compound :
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Anticancer Studies:
- A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with an IC50 value below 20 µM. The mechanism was attributed to the induction of apoptosis via caspase activation .
- Antifungal Activity:
- Anti-inflammatory Effects:
Q & A
Q. Methodological Answer :
- Regioselectivity Analysis :
- ¹H NMR : Compare chemical shifts of triazole protons (δ 7.8–8.2 ppm for 1,2,4-triazole N-H) to confirm substitution at the 1-position. The absence of a broad singlet for N-H indicates successful alkylation .
- ²D NMR (COSY/HSQC) : Map coupling between methyl groups (δ 2.1–2.5 ppm) and adjacent protons to distinguish between 3,5-dimethyl triazole isomers .
- IR Spectroscopy : A sharp peak at ~3100 cm⁻¹ (C-H stretch of triazole) and absence of N-H stretch (~3400 cm⁻¹) confirm substitution .
Basic Research Question: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Q. Methodological Answer :
- Antimicrobial Activity : Use agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., Ellman’s method for AChE) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds (EC₅₀ > 50 µM recommended for non-toxic profiles) .
Advanced Research Question: How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically investigated?
Q. Methodological Answer :
- Pharmacokinetic Profiling :
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability if solubility < 10 µg/mL in PBS (pH 7.4) .
Basic Research Question: What computational methods are effective for predicting the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the triazole ring .
- QSAR Modeling : Train a model with descriptors like LogP (predicted ~3.2) and polar surface area (<90 Ų) to correlate structure with antimicrobial activity .
Advanced Research Question: How can environmental fate studies be designed to assess the compound’s ecological impact?
Q. Methodological Answer :
- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (25°C, 60% WHC) for 60 days. Monitor via HPLC to calculate DT₅₀ (half-life > 60 days indicates persistence) .
- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (72-hour IC₅₀) .
Basic Research Question: What analytical techniques are recommended for purity assessment and impurity profiling?
Q. Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 70:30 v/v; flow rate 1 mL/min). Detect impurities at 254 nm .
- LC-MS/MS : Identify byproducts (e.g., unreacted triazole precursors) via MRM transitions (e.g., m/z 315 → 271 for the parent ion) .
Advanced Research Question: How can conflicting theoretical and experimental data on the compound’s electronic properties be reconciled?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compare experimental UV-Vis λmax (e.g., 290 nm) with TD-DFT-predicted electronic transitions .
- X-ray Crystallography : Resolve crystal structure to validate bond lengths/angles (e.g., triazole C-N bond ~1.32 Å) against computed values .
Basic Research Question: What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
Q. Methodological Answer :
- Factorial Design : Vary substituents (e.g., methoxy → ethoxy on the phenyl ring) and triazole methylation patterns. Use ANOVA to identify significant activity drivers (p < 0.05) .
- Dose-Response Curves : Test derivatives at 6–8 concentrations (0.1–100 µM) to generate EC₅₀ values for SAR heatmaps .
Advanced Research Question: How can long-term stability studies be structured to predict shelf-life under varying storage conditions?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
